![molecular formula C16H11N3O2S3 B2473484 N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide CAS No. 909091-66-3](/img/structure/B2473484.png)
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide, also known as TTP488, is a potential therapeutic agent for the treatment of Alzheimer's disease. It is a small molecule antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit potent antioxidant effects. MLS-0062362.0001, with its unique structure, may scavenge free radicals and protect cells from oxidative damage. These properties are crucial in preventing various diseases associated with oxidative stress .
Antimicrobial Activity
MLS-0062362.0001 has demonstrated antimicrobial potential. It could inhibit the growth of bacteria, fungi, or other pathogens. Researchers are investigating its use in developing novel antibiotics or antifungal agents .
Herbicidal Effects
Thiazolo[4,5-b]pyridines, including MLS-0062362.0001, may have herbicidal properties. These compounds could be explored for environmentally friendly weed control in agriculture .
Anti-inflammatory Action
MLS-0062362.0001 might modulate inflammatory pathways. By targeting specific receptors or enzymes, it could reduce inflammation, making it relevant for conditions like arthritis or inflammatory bowel diseases .
Antifungal Potential
Thiazolo[4,5-b]pyridines have been investigated as antifungal agents. MLS-0062362.0001 could inhibit fungal growth and serve as a basis for developing new antifungal drugs .
Antitumor Activity
Emerging evidence suggests that MLS-0062362.0001 possesses antitumor properties. Researchers are studying its effects on cancer cells, aiming to develop targeted therapies .
Mechanism of Action
Target of Action
The primary target of N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Pharmacokinetics
It’s known that the compound exhibits extremely strong pi3kα inhibitory activity with an ic50 of 36 nM
properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-24(21,14-4-2-10-22-14)19-12-7-5-11(6-8-12)15-18-13-3-1-9-17-16(13)23-15/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYBRBZRZBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
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